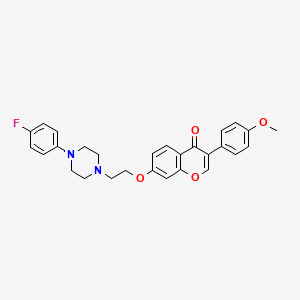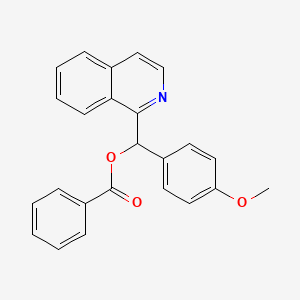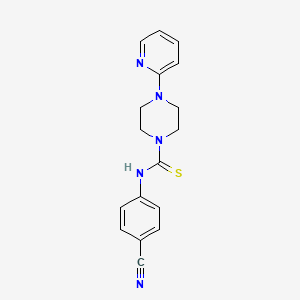
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a diazepane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methyl-1,4-diazepane in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclohexanone derivatives, while reduction can produce various substituted cyclohexane compounds.
科学的研究の応用
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of an alcohol.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Contains an acetic acid moiety instead of a cyclohexane ring.
Cyclohexanol: Lacks the diazepane ring but has a similar cyclohexane structure.
Uniqueness
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both structural features are advantageous.
特性
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNAQMJXOVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2685538.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2685540.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)



![N-[(furan-2-yl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2685555.png)
